Tirandamycin A

Descripción general

Descripción

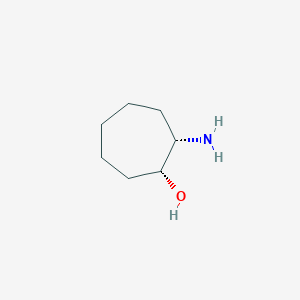

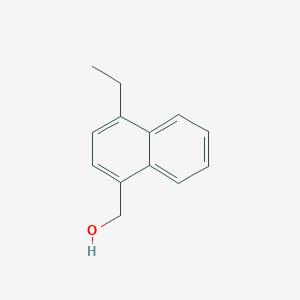

Tirandamycin A is part of a small group of natural products known as tirandamycins. These compounds contain a bicyclic ketal system and a tetramic acid moiety, which is characterized by a 2,4-pyrrolidinedione ring system . They have shown a wide range of biological activities in antiparasitic, antifungal, and anti-HIV evaluations, and have potential usefulness due to their potent antibacterial properties .

Synthesis Analysis

The synthesis of this compound involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system. The tirandamycin gene cluster codes for three proteins with two, two, and four PKS modules, and another protein containing an NRPS module . The cyclizations to form the tetramic acids’ 2,4-pyrrolidinedione ring and the bicyclic ketal system, as well as the oxidative transformations in the bicyclic skeleton, were suggested but further experimental evidence was needed .Molecular Structure Analysis

The structural diversity in the tirandamycin family originates from the different oxidation patterns observed in the bicyclic ketal system. These modifications are determinant features for the bioactivity associated with these molecules .Chemical Reactions Analysis

The biosynthesis of this compound involves a multi-step oxidative cascade for post-assembly-line tailoring of tirandamycin antibiotics. This pathway involves a cytochrome P450 monooxygenase (TamI) and a flavin adenine dinucleotide-dependent oxidase (TamL), which act co-dependently through the repeated exchange of substrates .Physical and Chemical Properties Analysis

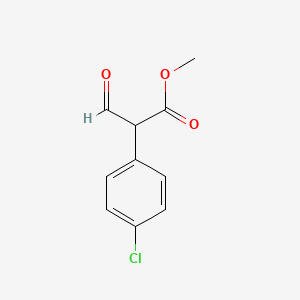

This compound has a molecular formula of C22H27NO7 and a molecular weight of 417.45 .Aplicaciones Científicas De Investigación

RNA Polymerase Inhibition

Tirandamycin A acts as a potent inhibitor of ribonucleic acid (RNA) polymerase in both bacterial and mammalian cell-free test systems. It interferes with the actively synthesizing template-RNA polymerase complex, inhibiting chain elongation rather than chain initiation during RNA synthesis. This suggests a critical role in modulating RNA transcription processes (Reusser, 1970).

Biosynthetic Gene Cluster Analysis

The biosynthetic gene cluster of tirandamycin has been identified in marine-derived Streptomyces sp. SCSIO1666. This cluster spans approximately 56kb and consists of various genes encoding polyketide synthases, a non-ribosomal peptide synthetase, and other enzymes crucial for tirandamycin biosynthesis. Gene inactivation experiments have further elucidated the roles of these genes in tirandamycin production, providing insights into its biosynthetic machinery (Mo et al., 2011).

Oxidative Phosphorylation Interference

This compound has been shown to inhibit oxidative phosphorylation in rat liver mitochondria. It interferes with the respiratory chain at a point beyond cytochrome b and prior to cytochrome c reduction, indicating its potential impact on cellular energy metabolism (Reusser, 1970).

Chemical Synthesis

The chemical synthesis of tirandamycin, specifically tirandamycin C, has been achieved. This synthetic approach provides a pathway for the creation of tirandamycin derivatives, which can be valuable for further pharmacological studies and potential therapeutic applications (Chen & Roush, 2012).

Antibacterial and Antitumor Activities

Tirandamycins exhibit significant antibacterial activities against various pathogens, including vancomycin-resistant Enterococcus faecalis. Their unique structure and activity against drug-resistant bacteria highlight their potential as novel antibacterial agents (Carlson et al., 2009).

Mecanismo De Acción

Target of Action

Tirandamycin A primarily targets the bacterial enzyme RNA polymerase . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

This compound inhibits transcription by interfering with the function of RNA polymerase . Specifically, it inhibits the chain initiation and elongation steps of RNA polymerase transcription . This interaction results in the disruption of RNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The biosynthesis of this compound involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system . This system codes for several proteins with PKS modules and an NRPS module . The cyclizations to form the tetramic acids’ 2,4-pyrrolidinedione ring and the bicyclic ketal system, as well as the oxidative transformations in the bicyclic skeleton, are key steps in the biosynthesis of this compound .

Pharmacokinetics

The compound’s potent antibacterial properties suggest that it may have suitable bioavailability for therapeutic use .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By interfering with RNA polymerase and disrupting RNA synthesis, this compound prevents bacteria from producing essential proteins, thereby inhibiting their growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the pH of the environment, and the presence of other compounds can affect the efficacy and stability of this compound . .

Análisis Bioquímico

Biochemical Properties

Tirandamycin A plays a crucial role in biochemical reactions by inhibiting bacterial RNA polymerase. This inhibition occurs through interference with the chain initiation and elongation steps of RNA transcription . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which are involved in its biosynthesis . These interactions are essential for the oxidative transformations that lead to the formation of this compound from its precursors .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of bacterial cells by targeting RNA polymerase, thereby preventing RNA synthesis . This inhibition disrupts cell signaling pathways and gene expression, leading to a halt in bacterial cell proliferation. Additionally, this compound affects cellular metabolism by interfering with the transcriptional machinery, which is vital for the synthesis of essential proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the bacterial RNA polymerase enzyme. This binding inhibits the enzyme’s activity, preventing the initiation and elongation of RNA chains . The compound’s interaction with cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL) is also crucial for its biosynthesis, as these enzymes catalyze the oxidative modifications necessary for the formation of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some degradation products may form under certain conditions . These degradation products can still exhibit biological activity, albeit at reduced potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential cardiotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and degradation. The compound interacts with enzymes such as cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which catalyze the oxidative transformations required for its formation . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting RNA polymerase, thereby affecting the transcription of genes involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to its target sites, such as bacterial RNA polymerase . The distribution of this compound within tissues is influenced by factors such as its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on RNA polymerase . The compound’s activity is influenced by its ability to penetrate bacterial cell membranes and reach its target enzyme. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tirandamycin A involves the coupling of two key fragments, a pyrrole and a macrolactam, followed by a series of functional group transformations.", "Starting Materials": [ "4-bromo-2-methylpyrrole", "2,4-dimethyl-3-pentanol", "2,4-dimethyl-3-pentanone", "2,4-dimethyl-3-pentanoic acid", "2,4-dimethyl-3-pentanenitrile", "2,4-dimethyl-3-pentanamine", "2,4-dimethyl-3-pentanethiol", "2,4-dimethyl-3-pentanoyl chloride", "2,4-dimethyl-3-pentanamide", "2,4-dimethyl-3-pentanoate", "2,4-dimethyl-3-pentanenitrile", "2,4-dimethyl-3-pentanethiol", "2,4-dimethyl-3-pentanamine", "2,4-dimethyl-3-pentanoic acid", "2,4-dimethyl-3-pentanone", "2,4-dimethyl-3-pentanol", "L-valine", "L-leucine", "L-proline", "L-phenylalanine", "L-tyrosine", "L-tryptophan", "L-serine", "L-threonine", "L-aspartic acid", "L-glutamic acid", "L-lysine", "L-arginine", "L-histidine", "L-alanine", "L-cysteine", "L-methionine", "L-isoleucine", "L-valine methyl ester", "L-leucine methyl ester", "L-proline methyl ester", "L-phenylalanine methyl ester", "L-tyrosine methyl ester", "L-tryptophan methyl ester", "L-serine methyl ester", "L-threonine methyl ester", "L-aspartic acid methyl ester", "L-glutamic acid methyl ester", "L-lysine methyl ester", "L-arginine methyl ester", "L-histidine methyl ester", "L-alanine methyl ester", "L-cysteine methyl ester", "L-methionine methyl ester", "L-isoleucine methyl ester", "L-valine ethyl ester", "L-leucine ethyl ester", "L-proline ethyl ester", "L-phenylalanine ethyl ester", "L-tyrosine ethyl ester", "L-tryptophan ethyl ester", "L-serine ethyl ester", "L-threonine ethyl ester", "L-aspartic acid ethyl ester", "L-glutamic acid ethyl ester", "L-lysine ethyl ester", "L-arginine ethyl ester", "L-histidine ethyl ester", "L-alanine ethyl ester", "L-cysteine ethyl ester", "L-methionine ethyl ester", "L-isoleucine ethyl ester", "L-valine benzyl ester", "L-leucine benzyl ester", "L-proline benzyl ester", "L-phenylalanine benzyl ester", "L-tyrosine benzyl ester", "L-tryptophan benzyl ester", "L-serine benzyl ester", "L-threonine benzyl ester", "L-aspartic acid benzyl ester", "L-glutamic acid benzyl ester", "L-lysine benzyl ester", "L-arginine benzyl ester", "L-histidine benzyl ester", "L-alanine benzyl ester", "L-cysteine benzyl ester", "L-methionine benzyl ester", "L-isoleucine benzyl ester", "L-valine tert-butyl ester", "L-leucine tert-butyl ester", "L-proline tert-butyl ester", "L-phenylalanine tert-butyl ester", "L-tyrosine tert-butyl ester", "L-tryptophan tert-butyl ester", "L-serine tert-butyl ester", "L-threonine tert-butyl ester", "L-aspartic acid tert-butyl ester", "L-glutamic acid tert-butyl ester", "L-lysine tert-butyl ester", "L-arginine tert-butyl ester", "L-histidine tert-butyl ester", "L-alanine tert-butyl ester", "L-cysteine tert-butyl ester", "L-methionine tert-butyl ester", "L-isoleucine tert-butyl ester", "L-valine benzylamide", "L-leucine benzylamide", "L-proline benzylamide", "L-phenylalanine benzylamide", "L-tyrosine benzylamide", "L-tryptophan benzylamide", "L-serine benzylamide", "L-threonine benzylamide", "L-aspartic acid benzylamide", "L-glutamic acid benzylamide", "L-lysine benzylamide", "L-arginine benzylamide", "L-histidine benzylamide", "L-alanine benzylamide", "L-cysteine benzylamide", "L-methionine benzylamide", "L-isoleucine benzylamide", "L-valine tert-butylamide", "L-leucine tert-butylamide", "L-proline tert-butylamide", "L-phenylalanine tert-butylamide", "L-tyrosine tert-butylamide", "L-tryptophan tert-butylamide", "L-serine tert-butylamide", "L-threonine tert-butylamide", "L-aspartic acid tert-butylamide", "L-glutamic acid tert-butylamide", "L-lysine tert-butylamide", "L-arginine tert-butylamide", "L-histidine tert-butylamide", "L-alanine tert-butylamide", "L-cysteine tert-butylamide", "L-methionine tert-butylamide", "L-isoleucine tert-butylamide", "L-valine benzylamine", "L-leucine benzylamine", "L-proline benzylamine", "L-phenylalanine benzylamine", "L-tyrosine benzylamine", "L-tryptophan benzylamine", "L-serine benzylamine", "L-threonine benzylamine", "L-aspartic acid benzylamine", "L-glutamic acid benzylamine", "L-lysine benzylamine", "L-arginine benzylamine", "L-histidine benzylamine", "L-alanine benzylamine", "L-cysteine benzylamine", "L-methionine benzylamine", "L-isoleucine benzylamine", "L-valine tert-butylamine", "L-leucine tert-butylamine", "L-proline tert-butylamine", "L-phenylalanine tert-butylamine", "L-tyrosine tert-butylamine", "L-tryptophan tert-butylamine", "L-serine tert-butylamine", "L-threonine tert-butylamine", "L-aspartic acid tert-butylamine", "L-glutamic acid tert-butylamine", "L-lysine tert-butylamine", "L-arginine tert-butylamine", "L-histidine tert-butylamine", "L-alanine tert-butylamine", "L-cysteine tert-butylamine", "L-methionine tert-butylamine", "L-isoleucine tert-butylamine", "L-valine hydrochloride", "L-leucine hydrochloride", "L-proline hydrochloride", "L-phenylalanine hydrochloride", "L-tyrosine hydrochloride", "L-tryptophan hydrochloride", "L-serine hydrochloride", "L-threonine hydrochloride", "L-aspartic acid hydrochloride", "L-glutamic acid hydrochloride", "L-lysine hydrochlor | |

Número CAS |

34429-70-4 |

Fórmula molecular |

C22H27NO7 |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

(3E)-3-[(2E,4E,6R)-1-hydroxy-4-methyl-6-[(1S,2S,4R,6S,7R,8R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione |

InChI |

InChI=1S/C22H27NO7/c1-10(6-7-13(24)15-14(25)9-23-20(15)27)8-11(2)17-12(3)18-16(26)19-21(4,30-19)22(5,28-17)29-18/h6-8,11-12,17-19,24H,9H2,1-5H3,(H,23,27)/b7-6+,10-8+,15-13+/t11-,12-,17-,18+,19+,21+,22+/m1/s1 |

Clave InChI |

URGUBECARCAPRI-UYWODMNRSA-N |

SMILES isomérico |

C[C@H]1[C@H]2C(=O)[C@H]3[C@](O3)([C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C\4/C(=O)CNC4=O)/O)C)C |

SMILES |

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |

SMILES canónico |

CC1C2C(=O)C3C(O3)(C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C)C |

Sinónimos |

tirandamycin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tirandamycin A?

A1: this compound specifically inhibits bacterial RNA polymerase (RNAP), the enzyme responsible for transcription. [, , , ] This inhibition occurs by interfering with both chain initiation and chain elongation during RNA synthesis. [, ]

Q2: How does this compound's mechanism of action differ from that of Streptolydigin, a structurally similar antibiotic?

A2: While both this compound and Streptolydigin target bacterial RNAP, this compound is approximately 40 times less potent. [, ] This difference in potency is likely due to the absence of substituents at the 1 and 5 positions of the tetramic acid core in this compound, compared to the substituted acetamide and sugar moieties present in Streptolydigin. [, , ]

Q3: Does this compound affect mammalian RNA polymerases?

A3: Research indicates that this compound specifically targets bacterial RNAP and does not inhibit RNA polymerases from rat liver nuclei. [, ]

Q4: Beyond bacterial RNAP, does this compound interact with other biological targets?

A4: this compound has also been shown to inhibit oxidative phosphorylation in rat liver mitochondria. [] It interferes with the respiratory chain at a point between cytochrome b and cytochrome c reduction. []

Q5: this compound demonstrates activity against which types of bacteria?

A5: this compound exhibits potent antibacterial activity, particularly against Gram-positive and Gram-negative anaerobes, as well as staphylococci, streptococci, enterococci, and legionellae. [, ]

Q6: Are there any reported resistance mechanisms to this compound?

A6: While specific resistance mechanisms have not been extensively studied, one study identified a synthetic analogue of this compound that was not cross-resistant with known DNA gyrase subunit A or B inhibitors or with Tirandamycin itself. [] This finding suggests that further research is needed to fully understand the potential for resistance development.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C26H33NO7, and its molecular weight is 471.55 g/mol. [, ]

Q8: What spectroscopic techniques have been used to characterize the structure of this compound?

A8: Various spectroscopic techniques have been employed to elucidate the structure of this compound, including UV-Vis spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR. [, , ]

Q9: What is the significance of the bicyclic ketal moiety in the structure of this compound?

A9: The bicyclic ketal moiety, shared by several acyl-tetramic acid antibiotics, is crucial for the biological activity of this compound. [] It plays a key role in target binding and influences its pharmacological properties.

Q10: How is this compound biosynthesized?

A10: this compound biosynthesis involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. [] This complex pathway involves multiple enzymatic steps, including the assembly of a linear precursor followed by cyclization and modifications.

Q11: Have any genes been identified in the this compound biosynthetic pathway?

A11: Yes, several genes within the tam cluster have been identified and linked to specific steps in Tirandamycin biosynthesis. [] For example, tamI encodes a cytochrome P450 enzyme responsible for late-stage oxidative modifications. [, ]

Q12: Have there been successful attempts to synthesize this compound chemically?

A12: Yes, several total syntheses of this compound have been reported, highlighting the progress in synthetic organic chemistry. [, , , , , , ]

Q13: What are the key challenges in the chemical synthesis of this compound?

A13: The complex structure of this compound, with its multiple stereocenters and functional groups, presents significant challenges for chemical synthesis. [, , ] Overcoming these challenges requires sophisticated synthetic strategies and protecting group manipulations.

Q14: Have any analogues of this compound been synthesized or isolated?

A14: Yes, several natural analogues, such as Tirandamycin B, C, and D, have been isolated, and numerous synthetic analogues have been created. [, , , , ] These analogues are valuable tools for exploring SAR and identifying compounds with improved pharmacological properties.

Q15: What structural modifications have been explored in this compound analogues?

A15: Researchers have investigated modifications to various parts of the this compound molecule, including the tetramic acid core, the acyl side chain, and the bicyclic ketal system. [, , ] These modifications aim to improve potency, selectivity, or pharmacokinetic properties.

Q16: How do structural modifications affect the activity and potency of this compound analogues?

A16: Modifications to the acyl side chain can significantly impact the antibacterial activity of this compound analogues. [] For instance, the presence of a conjugated diene system appears crucial for activity against certain bacterial strains. []

Q17: What is known about the pharmacokinetic properties of this compound?

A17: Detailed information regarding the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), is currently limited.

Q18: Has this compound been evaluated in clinical trials?

A18: this compound has not yet progressed to clinical trials. Further research is needed to assess its safety and efficacy in humans.

Q19: What are the limitations of this compound as a potential drug candidate?

A20: The limited information on its pharmacokinetic properties, potential toxicity, and the possibility of resistance development are some of the limitations that need to be addressed through further research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(6-[(2-(P-Toluolsulfonyloxy)ethyl)(methyl)amino]-2-naphthyl)ethylidene)malonitrile](/img/structure/B1505641.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B1505649.png)